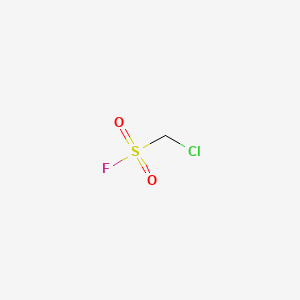

Chloromethanesulfonyl fluoride

Overview

Description

Chloromethanesulfonyl fluoride is a chemical compound with the molecular formula CH2ClFO2S . It consists of 2 Hydrogen atoms, 1 Carbon atom, 2 Oxygen atoms, 1 Sulfur atom, 1 Fluorine atom, and 1 Chlorine atom .

Synthesis Analysis

The synthesis of fluorinated compounds has been a topic of interest in recent years. Enzymatic synthesis methods have been explored, with two main strategies being identified: (1) C-F bonds are directly formed to obtain fluorine-containing compounds, and (2) complex fluorinated compounds are synthesized from simple fluorine-containing modules . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy . The molecular weight of this compound is 132.542 Da .Scientific Research Applications

Synthesis of Ethenesulfonyl Fluoride

Chloromethanesulfonyl fluoride is utilized in the synthesis of ethenesulfonyl fluoride (ESF). Zheng, Dong, and Sharpless (2016) describe a two-step, on-water procedure where 2-chloroethanesulfonyl fluoride is synthesized from 2-chloroethanesulfonyl chloride and subsequently converted to ESF. This method yields ESF in 98% yield on a kilogram scale, highlighting its efficiency and scalability (Zheng, Dong, & Sharpless, 2016).

Fluoride Anion Recognition and Sensing

The recognition and sensing of fluoride anion, crucial due to its presence in various industrial applications and human diets, involve compounds like this compound. Cametti and Rissanen (2009, 2013) discuss various chemists' approaches to fluoride binding, especially in protic solvents and water. These studies contribute significantly to the field of fluoride anion recognition (Cametti & Rissanen, 2009); (Cametti & Rissanen, 2013).

Fluoride Release and Antibacterial Properties

In dental applications, this compound derivatives like glass-ionomers containing chlorhexidine gluconate exhibit fluoride release and antibacterial properties. Hoszek and Ericson (2008) showed that these compounds have potential in preventing secondary caries, indicating their importance in dental health (Hoszek & Ericson, 2008).

Solvent Effects in Electrochemical Fluorination

Fuchigami (2007) reviewed solvent effects on electrochemical partial fluorination, highlighting the role of solvents like dichloromethane in stabilizing intermediates for α-fluorination. This study emphasizes the importance of solvent choice in fluorination reactions, including those involving this compound (Fuchigami, 2007).

Dynamics of Gas-Phase Reactions

Angel and Ervin (2001) explored the gas-phase reactions of fluoride ions with chloromethane, providing insights into the chemical dynamics and reaction pathways. Their research is crucial for understanding the interactions of this compound in various chemical processes (Angel & Ervin, 2001).

Mechanism of Action

Target of Action

Chloromethanesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .

Mode of Action

Sulfonyl fluorides, in general, are known for their electrophilic nature, which allows them to react with nucleophilic entities in biological systems .

Biochemical Pathways

Fluorides, in general, are known to affect various signaling pathways such as wnt/β-catenin, notch, pi3k/akt/mtor, hedgehog, parathyroid hormone, and insulin signaling pathways .

Pharmacokinetics

They are primarily governed by pH and storage in bone . Fluoride ions promote the formation of fluoroapatite in enamel in the presence of calcium and phosphate ions produced during enamel demineralization by plaque bacterial organic acids .

Result of Action

Fluorides, in general, are known to have various effects on cellular and molecular levels, including promoting remineralization and inhibiting demineralization .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is a volatile compound that is insoluble in water but soluble in most organic solvents . This suggests that its action, efficacy, and stability could be influenced by the solvent environment. Furthermore, fluorinated compounds, in general, are known to be affected by environmental factors, including their distribution in groundwater and their defluoridation techniques .

Safety and Hazards

Future Directions

The future of fluorinated compounds, including Chloromethanesulfonyl fluoride, is promising. The exploration of enantioselective radical fluorosulfonylation is highly in demand . Fluorine has proven to be remarkably successful, and most drug development programmes will at least explore fluorine during the optimization of a lead compound .

Properties

IUPAC Name |

chloromethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClFO2S/c2-1-6(3,4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUSUKQDRLFRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190761 | |

| Record name | Methanesulfonyl fluoride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-93-3 | |

| Record name | Methanesulfonyl fluoride, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonyl fluoride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethanesulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

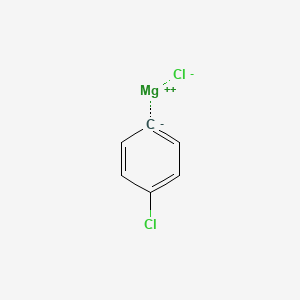

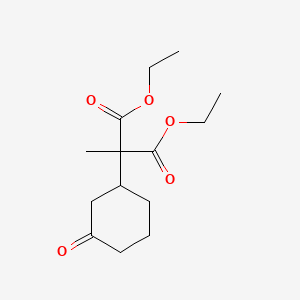

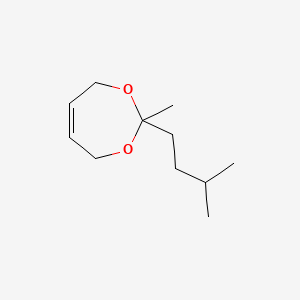

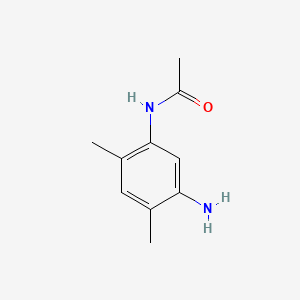

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

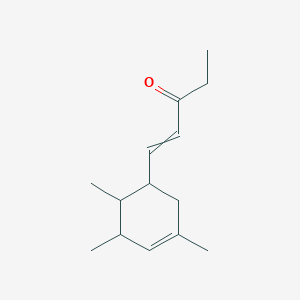

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate](/img/structure/B1617547.png)